(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid
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Overview
Description
(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a carbonyl group, and a methylthio substituent. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine ring can be synthesized through chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via acylation reactions, such as the Friedel-Crafts acylation, using acyl chlorides or anhydrides.
Formation of the Amino Acid Backbone: The amino acid backbone can be synthesized through standard peptide coupling reactions, using reagents like carbodiimides (e.g., EDC, DCC) to form the amide bond.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methylthiol or dimethyl disulfide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloropyridine moiety can facilitate binding to specific sites, while the carbonyl and methylthio groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
- (2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid can be compared with other amino acid derivatives that contain similar functional groups, such as:
- This compound analogs with different halogen substitutions (e.g., fluorine, bromine).
- Compounds with different alkylthio groups (e.g., ethylthio, propylthio).
Uniqueness:
- The unique combination of the chloropyridine moiety, carbonyl group, and methylthio substituent in this compound contributes to its distinct chemical reactivity and potential applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-[(2-chloropyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-18-6-4-8(11(16)17)14-10(15)7-3-2-5-13-9(7)12/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZGTOQDRFSYNH-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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